molecular formula C11H9F3O B1593294 Cyclopropyl 3-trifluoromethylphenyl ketone CAS No. 38675-82-0

Cyclopropyl 3-trifluoromethylphenyl ketone

Cat. No. B1593294
CAS RN: 38675-82-0
M. Wt: 214.18 g/mol
InChI Key: NYNWWUZGUWKJEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopropyl 3-trifluoromethylphenyl ketone (C3TFMK) is a synthetic organic compound that is used in a variety of scientific research applications. It is a versatile compound that can be used in a variety of experiments, and it has a wide range of biochemical and physiological effects. In

Scientific Research Applications

Trifluoromethyl Ketones Trifluoromethyl ketones (TFMKs) are valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons . They are used as key intermediates in medicinal chemistry .

Cyclopropane Derivatives Cyclopropane derivatives have been widely used in the rapid construction of cyclic, polycyclic, or bridged cyclic products . They have been used in asymmetric synthesis of cyclic frameworks and building blocks for natural products . Cyclopropane cycloadditions can merge photoredox catalysis, C–H bond activation, and radical cascade processes to establish new cycloaddition modes .

properties

IUPAC Name

cyclopropyl-[3-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O/c12-11(13,14)9-3-1-2-8(6-9)10(15)7-4-5-7/h1-3,6-7H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYNWWUZGUWKJEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60642501
Record name Cyclopropyl[3-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropyl 3-trifluoromethylphenyl ketone

CAS RN

38675-82-0
Record name Cyclopropyl[3-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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